molecular formula C8H5BrClIO2 B7936037 Methyl 4-bromo-2-chloro-5-iodobenzoate

Methyl 4-bromo-2-chloro-5-iodobenzoate

Cat. No.: B7936037
M. Wt: 375.38 g/mol
InChI Key: CMOXGLDGHLSCTM-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-chloro-5-iodobenzoate is an organic compound with the molecular formula C8H5BrClIO2. It is a derivative of benzoic acid where a methyl group, a bromine atom, a chlorine atom, and an iodine atom are attached to the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Methyl Benzoate: The compound can be synthesized by the halogenation of methyl benzoate using bromine, chlorine, and iodine in the presence of a suitable catalyst.

  • Direct Halogenation: Another method involves the direct halogenation of 4-bromo-2-chlorobenzoic acid with iodine in the presence of a catalyst.

Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions under controlled conditions to ensure the purity and yield of the compound. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding hydroxyl derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and reaction conditions such as high temperature and pressure are employed.

Major Products Formed:

  • Oxidation: Benzoic acid derivatives, carboxylic acids.

  • Reduction: Hydroxyl derivatives of the compound.

  • Substitution: Substituted benzene derivatives.

Scientific Research Applications

Chemistry: Methyl 4-bromo-2-chloro-5-iodobenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique halogenated structure makes it valuable in various organic reactions.

Biology: The compound is used in biological studies to understand the effects of halogenated compounds on biological systems. It can be used as a probe to study enzyme activities and metabolic pathways.

Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a precursor for the development of new drugs.

Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals due to its reactive halogen atoms.

Mechanism of Action

The mechanism by which Methyl 4-bromo-2-chloro-5-iodobenzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Methyl 4-bromo-2-iodobenzoate: Lacks the chlorine atom.

  • Methyl 4-bromo-2-chlorobenzoate: Lacks the iodine atom.

  • Methyl 2-chloro-5-iodobenzoate: Lacks the bromine atom.

This compound's versatility and reactivity make it a valuable tool in scientific research and industrial applications. Its unique structure and properties continue to drive interest and innovation in various fields.

Properties

IUPAC Name

methyl 4-bromo-2-chloro-5-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClIO2/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOXGLDGHLSCTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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